Bephenium

Beschreibung

This compound is a small molecule drug and has 1 investigational indication.

Structure

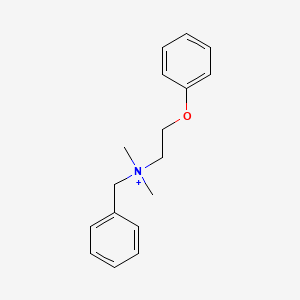

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl-dimethyl-(2-phenoxyethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22NO/c1-18(2,15-16-9-5-3-6-10-16)13-14-19-17-11-7-4-8-12-17/h3-12H,13-15H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWWVJUMXRXPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22NO+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022661 | |

| Record name | Bephenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7181-73-9 | |

| Record name | Bephenium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7181-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bephenium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007181739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bephenium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bephenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethyl(2-phenoxyethyl)ammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEPHENIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXO9B4983I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BEPHENIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 170-171 °C /HYDROXYNAPHTHOATE/, MP: 144-146 °C /PAMOATE SALT/, MP: 135-136 °C /CHLORIDE SALT/, MP: 144.5-146 °C /BROMIDE SALT/, MP: 146-147 °C /IODIDE SALT/ | |

| Record name | BEPHENIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Pharmacological Profile of Bephenium Hydroxynaphthoate in Parasitic Nematodes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bephenium hydroxynaphthoate, an anthelmintic agent, has historically been utilized in the treatment of parasitic nematode infections in humans, particularly against hookworms and Ascaris lumbricoides.[1][2] Although newer broad-spectrum anthelmintics have largely superseded it in clinical practice, a comprehensive understanding of its pharmacological profile remains crucial for several reasons. Firstly, studying its mechanism of action provides valuable insights into the neuromuscular physiology of parasitic nematodes. Secondly, in an era of increasing anthelmintic resistance, revisiting older compounds can inform the development of novel therapeutic strategies and combination therapies. This technical guide provides an in-depth overview of the pharmacological properties of this compound hydroxynaphthoate, focusing on its mechanism of action, efficacy, pharmacokinetics, and potential for resistance, supported by detailed experimental protocols and data visualizations.

Mechanism of Action: A Cholinergic Agonist Inducing Spastic Paralysis

This compound hydroxynaphthoate exerts its anthelmintic effect by acting as a selective cholinergic agonist, specifically targeting nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction of parasitic nematodes.[1][3] This interaction is subtype-specific, with this compound showing preferential activity towards the B-type nAChR.[4]

Upon binding to these receptors on the muscle cells of the nematode, this compound mimics the action of the neurotransmitter acetylcholine (ACh). However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase to terminate the signal, this compound is not a substrate for this enzyme.[5] This leads to a persistent and prolonged activation of the nAChRs, resulting in a sustained depolarization of the muscle cell membrane.[5] The continuous influx of cations, primarily sodium, causes the muscle to enter a state of irreversible contraction, leading to spastic paralysis of the worm.[1] Unable to maintain their position within the host's gastrointestinal tract, the paralyzed nematodes are expelled through natural peristalsis.[5]

The selective toxicity of this compound hydroxynaphthoate is attributed to the differences in nAChR subtypes between the parasitic nematodes and their mammalian hosts. Mammalian nAChRs are less sensitive to this compound, minimizing host toxicity at therapeutic doses.[5]

Below is a diagram illustrating the signaling pathway at the nematode neuromuscular junction and the action of this compound hydroxynaphthoate.

Caption: Mechanism of action of this compound hydroxynaphthoate at the nematode neuromuscular junction.

Efficacy Against Parasitic Nematodes

This compound hydroxynaphthoate has demonstrated efficacy against several important gastrointestinal nematodes, most notably hookworms (Ancylostoma duodenale and Necator americanus) and the giant roundworm (Ascaris lumbricoides).[1][6] Its effectiveness can vary depending on the parasite species and the dosage administered.

| Parasite Species | Host | Dosage | Cure Rate (%) | Egg Reduction Rate (%) | Reference |

| Hookworm (unspecified) | Human | 5.0 g single dose | 76.5 | 91.8 | [6] |

| Ancylostoma duodenale | Human | 5 g single dose | - | - | [7] |

| Necator americanus | Human | 5 g daily for 3 days | - | - | [7] |

| Ascaris lumbricoides | Human | 5.0 g single dose | Highly Effective | - | [6] |

| Trichostrongylus orientalis | Human | 5.0 g single dose | Highly Effective | - | [6] |

| Trichuris trichiura | Human | 5.0 g single dose | Moderately Effective | - | [6] |

| Haemonchus contortus | Sheep | - | Active in vitro | - | [4] |

Note: Efficacy data can vary between studies due to differences in methodology, patient populations, and parasite burdens.

Pharmacokinetics

The pharmacokinetic profile of this compound hydroxynaphthoate is characterized by its poor absorption from the gastrointestinal tract.[3] This limited systemic absorption contributes to its favorable safety profile, as the drug's action is primarily localized to the gut where the adult parasites reside.[3]

-

Absorption: Poorly soluble and minimally absorbed from the GI tract. A typical dose results in approximately 1% systemic absorption.[3]

-

Distribution: Primarily limited to the gastrointestinal tract.[3]

-

Metabolism and Excretion: A very small fraction of the absorbed drug is excreted renally, with about 0.5% of the dose appearing in the urine within 24 hours.[3]

Potential for Resistance

While specific cases of resistance to this compound hydroxynaphthoate are not well-documented, the potential for resistance development exists, as seen with other cholinergic anthelmintics like levamisole and pyrantel. The primary mechanisms of resistance to this class of drugs are believed to involve alterations in the target nAChRs.[3][8]

Potential mechanisms of resistance to this compound could include:

-

Target Site Modification: Mutations in the genes encoding the subunits of the B-type nAChR could lead to a reduced binding affinity of this compound, thereby diminishing its efficacy.[8]

-

Altered Receptor Expression: A decrease in the expression levels of the target nAChR subunits on the muscle cell surface could reduce the number of available binding sites for the drug.[3]

-

Increased Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoproteins, in the nematode's cell membranes could actively transport this compound out of the cells, preventing it from reaching its target receptor at an effective concentration.[3]

The following diagram illustrates the logical workflow for investigating potential resistance to this compound hydroxynaphthoate.

Caption: Workflow for investigating potential resistance mechanisms to this compound hydroxynaphthoate.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the pharmacological profile of anthelmintic compounds. The following sections outline representative methodologies for in vitro and in vivo efficacy testing, as well as ex vivo muscle contraction assays.

In Vitro Motility Assay

This assay provides a rapid assessment of the direct effect of this compound hydroxynaphthoate on the motility of parasitic nematode larvae.

Objective: To determine the concentration-dependent inhibitory effect of this compound hydroxynaphthoate on the motility of nematode larvae.

Materials:

-

Infective third-stage larvae (L3) of a target nematode species (e.g., Haemonchus contortus).

-

This compound hydroxynaphthoate stock solution (e.g., in DMSO).

-

Culture medium (e.g., RPMI-1640).

-

96-well microtiter plates.

-

Automated motility tracking system or inverted microscope.

Procedure:

-

Prepare a suspension of L3 larvae in culture medium at a known concentration (e.g., 50-100 larvae per 50 µL).

-

Prepare serial dilutions of this compound hydroxynaphthoate in the culture medium to achieve the desired final concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., levamisole).

-

Add 50 µL of the larval suspension to each well of a 96-well plate.

-

Add 50 µL of the respective drug dilutions or controls to the wells.

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 24, 48, and 72 hours).

-

Assess larval motility at each time point. This can be done visually under an inverted microscope by scoring motility on a scale (e.g., 0 = no movement, 3 = vigorous movement) or using an automated tracking system to quantify movement.

-

Calculate the percentage of motility inhibition for each concentration relative to the vehicle control.

-

Determine the IC50 (half-maximal inhibitory concentration) value by plotting the percentage of inhibition against the log of the drug concentration.

In Vivo Fecal Egg Count Reduction Test (FECRT)

The FECRT is the standard method for evaluating the in vivo efficacy of an anthelmintic in a host animal.

Objective: To determine the efficacy of this compound hydroxynaphthoate in reducing the fecal egg count of parasitic nematodes in an infected host.

Materials:

-

Infected host animals (e.g., sheep naturally infected with gastrointestinal nematodes).

-

This compound hydroxynaphthoate formulation for oral administration.

-

Fecal collection bags/containers.

-

Microscope, slides, and coverslips.

-

Saturated salt solution (e.g., sodium chloride) for flotation.

-

McMaster counting chamber or similar device.

Procedure:

-

Select a group of infected animals with a pre-treatment fecal egg count (FEC) above a predetermined threshold.

-

Randomly allocate animals to a treatment group (receiving this compound hydroxynaphthoate) and a control group (receiving a placebo or no treatment).

-

Collect individual fecal samples from all animals on Day 0 (pre-treatment).

-

Administer the appropriate dose of this compound hydroxynaphthoate to the treatment group according to their body weight.

-

Collect individual fecal samples again from all animals on a specified post-treatment day (e.g., Day 10-14).

-

Determine the FEC (eggs per gram of feces) for each sample using a standardized technique such as the McMaster method.

-

Calculate the fecal egg count reduction (FECR) using the following formula: FECR (%) = [1 - (Mean FEC of treatment group post-treatment / Mean FEC of treatment group pre-treatment)] x 100 Note: Adjustments can be made using the control group to account for natural fluctuations in egg shedding.

-

An efficacy of ≥95% is generally considered effective.

Ex Vivo Ascaris suum Muscle Contraction Assay

This ex vivo preparation allows for the direct measurement of the physiological effects of this compound hydroxynaphthoate on nematode muscle tissue.

Objective: To measure the contractile response of Ascaris suum muscle strips to this compound hydroxynaphthoate.

Materials:

-

Live adult Ascaris suum worms.

-

Ascaris Ringers solution.

-

This compound hydroxynaphthoate.

-

Organ bath system with an isometric force transducer.

-

Data acquisition system.

Procedure:

-

Obtain live Ascaris suum from a local abattoir.

-

Dissect a muscle strip from the anterior portion of the worm.

-

Mount the muscle strip vertically in an organ bath containing Ascaris Ringer's solution, maintained at 37°C and aerated.

-

Connect one end of the muscle strip to an isometric force transducer to record contractions.

-

Allow the preparation to equilibrate for a set period.

-

Add this compound hydroxynaphthoate to the organ bath in a cumulative or single-dose manner.

-

Record the resulting muscle contractions.

-

Analyze the data to determine the concentration-response relationship, including the EC50 (half-maximal effective concentration) for muscle contraction.

The following diagram outlines the general workflow for an ex vivo muscle contraction assay.

Caption: General workflow for an ex vivo Ascaris suum muscle contraction assay.

Conclusion

This compound hydroxynaphthoate, while an older anthelmintic, provides a classic example of a cholinergic agonist that effectively targets the neuromuscular system of parasitic nematodes. Its selective action on the B-subtype of nAChRs, leading to spastic paralysis, underscores the importance of these receptors as anthelmintic drug targets. The quantitative data on its efficacy and its pharmacokinetic profile of poor absorption highlight its utility and safety for gastrointestinal nematode infections. Although specific resistance to this compound is not widely reported, the known mechanisms of resistance to other cholinergic agonists serve as a critical framework for monitoring and future research. The experimental protocols detailed in this guide provide a foundation for the continued investigation of this compound and the discovery of new anthelmintic compounds with similar modes of action. A thorough understanding of the pharmacological profile of compounds like this compound hydroxynaphthoate is indispensable for the scientific community engaged in the fight against parasitic diseases.

References

- 1. canterforhorses.org.uk [canterforhorses.org.uk]

- 2. Confounding factors affecting faecal egg count reduction as a measure of anthelmintic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activity of various anthelmintic compounds against Haemonchus contortus larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. msd-animal-health.com [msd-animal-health.com]

- 6. Deciphering the molecular determinants of cholinergic anthelmintic sensitivity in nematodes: When novel functional validation approaches highlight major differences between the model Caenorhabditis elegans and parasitic species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advanced screening methods for assessing motility and hatching in plant-parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular pharmacology of resistance to cholinergic anthelmintics - IOWA STATE UNIVERSITY [portal.nifa.usda.gov]

Bephenium's Effect on Nematode Larval Motility and Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bephenium hydroxynaphthoate is an anthelmintic agent known to be effective against various nematode parasites. Its primary mechanism of action is the induction of spastic paralysis through the agonistic activity on nematode nicotinic acetylcholine receptors (nAChRs). This technical guide synthesizes the available scientific information regarding the effects of this compound on the motility and development of nematode larvae. While quantitative data from standardized in-vitro assays are limited in the published literature, this document provides a comprehensive overview of its mechanism of action, qualitative effects, and detailed, representative experimental protocols for assessing the impact of anthelmintic compounds like this compound on nematode larvae.

Mechanism of Action: Targeting the Nematode Neuromuscular Junction

This compound's anthelmintic effect is primarily mediated through its action as a cholinergic agonist, specifically targeting the nicotinic acetylcholine receptors (nAChRs) located on the muscle cells of nematodes.[1][2][3] This interaction leads to a cascade of events culminating in the spastic paralysis of the worm, its inability to maintain its position within the host's gastrointestinal tract, and its eventual expulsion.[3]

Nematode nAChRs are complex ligand-gated ion channels. Pharmacological studies have identified several subtypes of these receptors, with this compound showing a preference for the B-subtype (this compound-sensitive) nAChR.[4][5] This selectivity is distinct from other cholinergic agonists like levamisole (L-subtype) and nicotine (N-subtype).[4]

The binding of this compound to the nAChR mimics the action of the natural neurotransmitter, acetylcholine (ACh). However, unlike ACh, which is rapidly degraded by acetylcholinesterase to terminate the signal, this compound is not, leading to prolonged activation of the receptor.[3] This persistent stimulation causes a sustained depolarization of the muscle cell membrane, resulting in irreversible contraction and spastic paralysis.[3]

Signaling Pathway of this compound at the Nematode Neuromuscular Junction

Caption: Neuromuscular signaling pathway affected by this compound in nematodes.

Effects on Nematode Larval Motility and Development

Direct, quantitative data on the effects of this compound on nematode larval motility and development from recent, standardized in-vitro assays are scarce in the published literature. However, earlier studies provide qualitative evidence of its activity.

Larval Motility

An in-vitro study on the exsheathed, third-stage larvae (L3) of Haemonchus contortus demonstrated that this compound exhibited activity, observed as a lack of motility or death after 24 hours of exposure, at concentrations higher than 100 micrograms/cm³. In the same study, other anthelmintics like avermectins and levamisole were active at concentrations of 100 micrograms/cm³ or less.

Table 1: Qualitative in-vitro Activity of this compound against Haemonchus contortus L3 Larvae

| Compound | Concentration for Activity | Observation Period |

| This compound | > 100 µg/cm³ | 24 hours |

Data synthesized from a 1983 study by Boisvenue et al.

This suggests that while this compound is active against larval stages, higher concentrations may be required to induce paralysis compared to some other classes of anthelmintics in in-vitro settings.

Larval Development

There is a lack of specific published studies detailing the inhibitory effects of this compound on the developmental stages of nematode larvae in vitro (e.g., inhibition of molting from L1 to L3). However, given its paralytic mode of action, it can be inferred that this compound would likely inhibit larval development as essential functions such as feeding and migration would be compromised.

Experimental Protocols

The following are detailed, representative protocols for common in-vitro assays used to evaluate the efficacy of anthelmintic compounds against nematode larvae. These are generalized methods and would require optimization for specific nematode species and for testing this compound.

Larval Motility Assay (LMA)

This assay assesses the viability of nematode larvae by quantifying their movement.

Objective: To determine the concentration of this compound that inhibits the motility of nematode larvae.

Materials:

-

Nematode larvae (e.g., L3 stage of Haemonchus contortus or Trichostrongylus colubriformis)

-

This compound hydroxynaphthoate

-

Solvent (e.g., Dimethyl sulfoxide - DMSO)

-

Culture medium (e.g., Phosphate Buffered Saline - PBS, or more complex media)

-

96-well microtiter plates

-

Microscope or an automated motility tracking system

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Larval Preparation: Collect and wash nematode larvae to remove contaminants. If using sheathed L3 larvae, they may be exsheathed using a solution of sodium hypochlorite. Resuspend the larvae in the chosen culture medium to a known concentration (e.g., 1000 larvae/mL).

-

Compound Preparation: Prepare a stock solution of this compound hydroxynaphthoate in a suitable solvent like DMSO. Create a series of dilutions of the stock solution in the culture medium to achieve the desired final test concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level toxic to the larvae (typically ≤1%).

-

Assay Setup:

-

Add a specific volume of the larval suspension to each well of a 96-well plate (e.g., 50 µL containing approximately 50 larvae).

-

Add an equal volume of the this compound dilutions to the respective wells.

-

Include negative control wells (larvae in medium with solvent only) and positive control wells (larvae with a known anthelmintic like levamisole).

-

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25-37°C) for a defined period (e.g., 24, 48, or 72 hours).

-

Motility Assessment:

-

Manual Counting: Observe each well under an inverted microscope. Larvae are considered motile if they exhibit sinusoidal movement. Non-motile larvae are straight and do not move, even after gentle prodding or agitation. Calculate the percentage of motile larvae for each concentration.

-

Automated Tracking: Use a system like the WMicrotracker™ to measure larval movement based on infrared light interruption. This provides a quantitative measure of motility.

-

-

Data Analysis: Plot the percentage of motility inhibition against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the EC50 (Effective Concentration 50%) or IC50 (Inhibitory Concentration 50%), which is the concentration of the compound that inhibits 50% of larval motility.

Workflow for a Larval Motility Assay

Caption: Generalized experimental workflow for a nematode larval motility assay.

Larval Development Assay (LDA)

This assay measures the ability of a compound to inhibit the development of nematode eggs or early-stage larvae to a more advanced stage (typically L3).

Objective: To determine the concentration of this compound that inhibits the development of nematode eggs to the L3 larval stage.

Materials:

-

Fresh nematode eggs, isolated from fecal samples.

-

This compound hydroxynaphthoate

-

Solvent (e.g., DMSO)

-

Agar medium (e.g., 2% agar in water)

-

Nutrient medium

-

Antibiotics (to prevent bacterial overgrowth)

-

96-well microtiter plates

-

Lugol's iodine solution

-

Microscope

Procedure:

-

Egg Preparation: Isolate nematode eggs from fresh fecal samples using a series of sieves and a flotation method (e.g., with a saturated salt solution). Wash the eggs thoroughly.

-

Compound Preparation: Prepare serial dilutions of this compound in water or a suitable buffer.

-

Assay Setup:

-

In each well of a 96-well plate, add a small volume of the nematode egg suspension (e.g., 25 µL containing 25-50 eggs).

-

Add the different concentrations of this compound to the wells.

-

Include positive (e.g., thiabendazole) and negative (water with solvent) controls.

-

Add a nutrient source, such as a small amount of sterile fecal extract or yeast extract.

-

-

Incubation: Incubate the plates at room temperature or a controlled temperature (e.g., 25°C) for approximately 7 days to allow for hatching and development to the L3 stage in the control wells.

-

Termination and Counting: After the incubation period, add a drop of Lugol's iodine to each well to stop further development and to stain the larvae, making them easier to see.

-

Assessment: Under a microscope, count the number of eggs, L1, L2, and L3 larvae in each well.

-

Data Analysis: Calculate the percentage of inhibition of development to the L3 stage for each this compound concentration relative to the negative control. Determine the LD50 (Lethal Dose 50%) or IC50 value, which is the concentration that prevents 50% of the eggs from developing into L3 larvae.

Conclusion and Future Directions

This compound hydroxynaphthoate is a well-established anthelmintic that induces spastic paralysis in nematodes by acting as an agonist on nicotinic acetylcholine receptors. While its efficacy in vivo is documented, there is a notable lack of modern, quantitative in-vitro data on its specific effects on larval motility and development. The protocols and diagrams provided in this guide offer a framework for conducting such studies, which would be valuable for a more complete understanding of this compound's activity and for comparative studies with other anthelmintics. Future research should focus on generating dose-response data for this compound against a range of important nematode species using standardized larval motility and development assays. This would provide valuable information for drug development professionals and for strategies to manage anthelmintic resistance.

References

- 1. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro analysis of the activities of commercial anthelmintics in the presence of inhibitors of xenobiotic detoxification pathways in Haemonchus contortus exsheathed L3 stage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

Bephenium Hydroxynaphthoate: A Technical Guide for Investigating Nematode Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bephenium hydroxynaphthoate, an anthelmintic drug, has long been a valuable tool in the study of nematode physiology and pharmacology. Its primary mechanism of action involves the activation of nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels crucial for neuromuscular transmission in these invertebrates. This targeted action leads to spastic paralysis and subsequent expulsion of the worms from their host. This technical guide provides an in-depth overview of the use of this compound hydroxynaphthoate as a pharmacological probe to investigate the function and diversity of nematode nAChRs. It consolidates quantitative data, details established experimental protocols, and provides visual representations of key pathways and workflows to aid researchers in their investigations.

Mechanism of Action: Targeting Nematode Nicotinic Acetylcholine Receptors

This compound acts as a selective agonist of specific subtypes of nematode nAChRs. These receptors are pentameric ligand-gated ion channels that, upon activation by acetylcholine or a mimetic like this compound, open a channel permeable to cations, leading to depolarization of the muscle cell membrane and sustained contraction.[1]

Early research identified a "B-type" nAChR in Ascaris suum that was preferentially activated by this compound.[2] More recent studies, particularly in the parasitic nematode Haemonchus contortus, have provided a more detailed molecular understanding. This compound selectively activates a levamisole-sensitive nAChR subtype, designated Hco-L-AChR1. This receptor is a heteropentamer composed of the subunits Hco-UNC-29.1, Hco-UNC-38, Hco-UNC-63, and critically, Hco-ACR-8. The presence of the Hco-ACR-8 subunit has been shown to be essential for this compound sensitivity.

The activation of these nAChRs by this compound is not readily reversible and is not subject to rapid degradation by acetylcholinesterase, the enzyme that breaks down acetylcholine. This leads to a prolonged state of muscle depolarization, resulting in the characteristic spastic paralysis of the nematode.[1]

Quantitative Pharmacological Data

The potency of this compound hydroxynaphthoate can be quantified by its half-maximal effective concentration (EC50), which is the concentration of the drug that elicits 50% of its maximal effect. The following table summarizes the available quantitative data for this compound's activity on nematode nAChRs.

| Nematode Species | Receptor Subtype | Subunit Composition | EC50 (µM) | Reference |

| Haemonchus contortus | Hco-L-AChR1 | Hco-UNC-29.1, Hco-UNC-38, Hco-UNC-63, Hco-ACR-8 | 7.7 ± 0.6 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound hydroxynaphthoate in research. Below are protocols for key experiments used to characterize its effects on nematode ion channels.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique allows for the functional expression and characterization of specific nematode nAChR subtypes in a controlled environment.

Methodology:

-

Preparation of cRNA: Synthesize capped RNA (cRNA) for each nAChR subunit (e.g., Hco-UNC-29.1, Hco-UNC-38, Hco-UNC-63, Hco-ACR-8) and any necessary ancillary proteins (e.g., RIC-3, UNC-50, UNC-74) using in vitro transcription kits.[4]

-

Oocyte Preparation and Injection: Harvest and defolliculate mature Xenopus laevis oocytes. Microinject a mixture of the desired cRNAs into the oocyte cytoplasm. Incubate the injected oocytes for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

Apply this compound hydroxynaphthoate at various concentrations to the oocyte via the perfusion system.

-

Record the resulting inward currents, which represent the flow of ions through the activated nAChRs.

-

-

Data Analysis: Construct dose-response curves by plotting the peak current amplitude against the this compound concentration. Fit the data to a sigmoidal curve to determine the EC50 value.

Caenorhabditis elegans Paralysis Assay

This in vivo assay provides a straightforward method to assess the anthelmintic activity of this compound by observing its effect on nematode locomotion.

Methodology:

-

Worm Preparation: Synchronize a population of C. elegans (e.g., wild-type N2 strain) to the L4 or young adult stage.

-

Assay Plate Preparation: Prepare Nematode Growth Medium (NGM) agar plates. For liquid-based assays, prepare wells in a multi-well plate with M9 buffer.

-

Drug Application:

-

For agar-based assays, spread a solution of this compound hydroxynaphthoate onto the surface of the NGM plates and allow it to dry.

-

For liquid-based assays, add this compound hydroxynaphthoate to the M9 buffer in the wells to achieve the desired final concentrations.

-

-

Paralysis Scoring:

-

Transfer a set number of worms (e.g., 20-30) to each assay plate or well.

-

Incubate the worms at a constant temperature (e.g., 20°C).

-

At regular time intervals (e.g., every 30 minutes for 4 hours), score the number of paralyzed worms. A worm is considered paralyzed if it does not move when prodded with a platinum wire.[5]

-

-

Data Analysis: Calculate the percentage of paralyzed worms at each time point for each this compound concentration. Plot the percentage of paralysis against time to generate paralysis curves. EC50 values can be determined at a specific time point.

Nematode Motility Assay using wMicroTracker

This automated system provides a high-throughput method for quantifying the effect of this compound on nematode motility.

Methodology:

-

Worm Suspension Preparation: Prepare a synchronized population of nematodes and suspend them in a suitable liquid medium (e.g., M9 buffer) at a known density (e.g., 5 worms/10 µL).[6]

-

Plate Loading: Dispense a specific volume of the worm suspension (e.g., 90 µL) into each well of a 96-well microtiter plate.[6]

-

Baseline Motility Reading: Place the plate in the wMicroTracker and record the basal activity for a defined period (e.g., 30 minutes). The instrument detects movement through interruptions of infrared microbeams.

-

Compound Addition: Add a small volume (e.g., 10 µL) of a 10x concentrated this compound hydroxynaphthoate solution to the wells to reach the final desired concentrations. Include appropriate solvent controls.[6]

-

Motility Recording: Immediately begin recording the worm activity using the wMicroTracker for a specified duration (e.g., several hours).

-

Data Analysis: The software calculates an activity score over time. Normalize the data to the control wells and generate dose-response curves by plotting the inhibition of motility against the this compound concentration. From these curves, IC50 values (the concentration causing 50% inhibition of motility) can be calculated.[7]

Visualizations

Signaling Pathway

Caption: Signaling pathway of this compound hydroxynaphthoate in nematode muscle cells.

Experimental Workflow: Two-Electrode Voltage Clamp (TEVC)

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Experimental Workflow: C. elegans Paralysis Assay

Caption: Experimental workflow for the C. elegans paralysis assay.

References

- 1. Boulin T et al. (2011), Functional reconstitution of Haemonchus contort... - Paper [echinobase.org]

- 2. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Eight genes are required for functional reconstitution of the Caenorhabditis elegans levamisole-sensitive acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Eight genes are required for functional reconstitution of the Caenorhabditis elegans levamisole-sensitive acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

In Vitro Activity of Bephenium Against Helminth Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of bephenium, a quaternary ammonium anthelmintic compound, against various helminth species. This document synthesizes available data on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation.

Core Mechanism of Action

This compound exerts its anthelmintic effect by acting as a cholinergic agonist, specifically targeting nicotinic acetylcholine receptors (nAChRs) on the muscle cells of susceptible helminths.[1] This interaction mimics the action of the neurotransmitter acetylcholine (ACh), but this compound is not degraded by acetylcholinesterase, leading to prolonged activation of the nAChRs.[1] The sustained influx of positive ions results in the persistent depolarization of the parasite's muscle cells, causing spastic paralysis.[1] Unable to maintain their position within the host's gastrointestinal tract, the paralyzed worms are expelled.[1]

Research has identified specific nAChR subtypes that are preferentially activated by this compound. In the gastrointestinal nematode Haemonchus contortus, this compound selectively activates the levamisole-sensitive acetylcholine receptor subtype 1 (Hco-L-AChR1).[2][3] This receptor is a heteropentamer composed of Hco-UNC-29.1, Hco-UNC-38, Hco-UNC-63, and Hco-ACR-8 subunits.[3] The presence of the Hco-ACR-8 subunit appears to be crucial for this compound sensitivity, as its absence in the Hco-L-AChR2 subtype renders the receptor insensitive to this compound.[2][3]

Data Presentation: In Vitro Efficacy of this compound

Quantitative in vitro data for this compound against a wide range of helminth species is limited in publicly available literature, reflecting its development prior to the widespread adoption of standardized in vitro screening assays. However, specific studies on Haemonchus contortus provide valuable insights into its potency.

| Helminth Species | Assay Type | Parameter | Value | Remarks | Reference |

| Haemonchus contortus | Electrophysiology (Two-microelectrode voltage-clamp on Xenopus oocytes expressing Hco-L-AChR1) | EC50 | 7.7 ± 0.6 μM | This value represents the half-maximal effective concentration for eliciting a current in the recombinant receptor. | [2] |

| Haemonchus contortus | Larval Motility Assay | Active Concentration | ≥ 100 µg/cm³ | Activity was based on the lack of motility or death of exsheathed third-stage larvae after 24 hours of exposure. |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for the in vitro evaluation of this compound.

Electrophysiological Analysis of this compound on Recombinant nAChRs

This protocol is based on the methodology described by Boulin et al. (2011) for the functional expression and characterization of H. contortus nAChRs in Xenopus laevis oocytes.[2]

Objective: To determine the effect of this compound on specific nAChR subtypes.

Materials:

-

Xenopus laevis oocytes

-

cRNAs encoding the nAChR subunits (e.g., Hco-UNC-29.1, Hco-UNC-38, Hco-UNC-63, Hco-ACR-8)

-

RNAse-free water

-

Incubation solution for oocytes

-

Two-microelectrode voltage-clamp setup

-

Recording solution (e.g., ND96)

-

This compound hydroxynaphthoate solutions of varying concentrations

Procedure:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

-

cRNA Microinjection: Inject a mixture of the cRNAs encoding the desired nAChR subunits into the animal pole of stage V-VI oocytes. The total volume of injected cRNA mix is typically around 36 nL.

-

Incubation and Receptor Expression: Incubate the injected oocytes at 19°C for 3-5 days to allow for the functional expression of the nAChR channels on the oocyte membrane.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes filled with 3M KCl, which serve as the voltage-sensing and current-passing electrodes.

-

Clamp the oocyte membrane potential at a holding potential of -80 mV.

-

Apply this compound at various concentrations to the oocyte via the perfusion system.

-

Record the inward currents elicited by the activation of the nAChRs by this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the current at each this compound concentration.

-

Normalize the responses to the maximal response.

-

Plot the normalized current as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Larval Motility Assay

This is a general protocol for assessing the in vitro activity of anthelmintics against the larval stages of nematodes.

Objective: To determine the concentration of this compound that inhibits larval motility.

Materials:

-

Third-stage (L3) larvae of the target helminth species

-

Culture plates (e.g., 96-well plates)

-

This compound hydroxynaphthoate solutions of varying concentrations in a suitable solvent (e.g., DMSO) and diluted in culture medium

-

Culture medium (e.g., RPMI-1640)

-

Microscope

Procedure:

-

Larval Preparation: Recover L3 larvae from fecal cultures and wash them to remove debris.

-

Assay Setup:

-

Add a defined number of larvae (e.g., 50-100) to each well of a 96-well plate.

-

Add the different concentrations of this compound to the wells. Include a solvent control (medium with the same concentration of DMSO as the highest drug concentration) and a negative control (medium only).

-

-

Incubation: Incubate the plates at a temperature suitable for the specific helminth species (e.g., 37°C) for a defined period (e.g., 24, 48, or 72 hours).

-

Motility Assessment:

-

Observe the larvae under a microscope.

-

Score the motility of the larvae. This can be done qualitatively (e.g., motile vs. non-motile) or using a quantitative scoring system (e.g., a scale from 0 for no movement to 4 for vigorous movement).

-

-

Data Analysis:

-

Calculate the percentage of non-motile larvae for each this compound concentration.

-

Plot the percentage of inhibition of motility against the drug concentration to determine the IC50 (the concentration that inhibits 50% of larval motility).

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound on helminth muscle cells.

Experimental Workflow for Electrophysiological Assay

References

- 1. Comparative studies on the evaluation of the effect of new anthelminthics on various intestinal helminthiasis in Iran. Effects of anthelminthics on intestinal helminthiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EFFECT OF this compound HYDROXYNAPHTHOATE ON ASCARIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparison of this compound hydroxynaphthoate with tetrachlorethylene in hookworm infestation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Characterizing Bephenium Action on Nicotinic Acetylcholine Receptors using Xenopus Oocyte Expression Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bephenium hydroxynaphthoate is an anthelmintic drug effective against nematode infections.[1] Its mechanism of action involves targeting nicotinic acetylcholine receptors (nAChRs) in the parasitic worms, leading to spastic paralysis and subsequent expulsion from the host.[1] The Xenopus laevis oocyte expression system is a robust and versatile platform for the heterologous expression of ion channels, including nAChRs.[2][3][4][5][6][7] This system allows for the detailed electrophysiological and pharmacological characterization of specific nAChR subtypes in a controlled environment. These application notes provide a comprehensive protocol for expressing various nAChR subtypes in Xenopus oocytes and characterizing the effects of this compound using two-electrode voltage clamp (TEVC) electrophysiology.

Mechanism of Action of this compound

This compound acts as a selective agonist at nicotinic acetylcholine receptors on the muscle cells of nematodes. By binding to these receptors, it mimics the action of the endogenous neurotransmitter, acetylcholine (ACh). However, this compound is a poor substrate for acetylcholinesterase, the enzyme that degrades ACh. This leads to prolonged activation of the nAChRs, causing sustained muscle depolarization and spastic paralysis of the worm.[1] The selectivity of this compound for parasitic nAChRs over host receptors is a key aspect of its therapeutic window. The Xenopus oocyte system can be utilized to investigate this selectivity by expressing and testing different nAChR subunit combinations.

Caption: this compound signaling pathway in nematodes.

Experimental Workflow

The overall workflow for studying the effects of this compound on nAChRs expressed in Xenopus oocytes involves several key stages, from the preparation of genetic material to the final data analysis.

Caption: Experimental workflow for this compound characterization.

Experimental Protocols

Protocol 1: Preparation of Xenopus laevis Oocytes

-

Anesthesia: Anesthetize a female Xenopus laevis frog by immersion in a 0.15% solution of tricaine (MS-222) buffered with sodium bicarbonate to pH 7.0-7.5.

-

Ovary Lobe Removal: Make a small incision in the abdomen and gently remove a portion of the ovary. Suture the incision and allow the frog to recover in fresh, clean water.

-

Oocyte Digestion: Place the ovarian lobes in a sterile Petri dish containing OR-2 solution (82.5 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 5 mM HEPES, pH 7.5). Manually separate the lobes into smaller clumps.

-

Collagenase Treatment: Incubate the oocyte clumps in OR-2 solution containing 1.5 mg/mL collagenase type I for 60-90 minutes at room temperature with gentle agitation to defolliculate the oocytes.[8]

-

Washing: After digestion, wash the oocytes thoroughly with OR-2 solution to remove the collagenase and cellular debris.

-

Oocyte Selection: Manually select healthy stage V-VI oocytes (large, with a clear demarcation between the animal and vegetal poles) and transfer them to Barth's solution (88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4) supplemented with 50 µg/mL gentamicin.[8]

-

Incubation: Store the selected oocytes at 16-18°C.

Protocol 2: Synthesis and Injection of nAChR cRNA

-

cDNA Linearization: Linearize the plasmid DNA containing the desired nAChR subunit cDNA using a suitable restriction enzyme downstream of the coding sequence.

-

cRNA Synthesis: Synthesize capped cRNA in vitro from the linearized cDNA template using a commercially available T7 or SP6 RNA polymerase transcription kit.

-

cRNA Purification and Quantification: Purify the synthesized cRNA and determine its concentration and quality using spectrophotometry and gel electrophoresis.

-

Microinjection Preparation: Dilute the cRNA for each subunit to the desired concentration (e.g., 0.1-1 µg/µL) in RNase-free water. For heteromeric receptors, mix the cRNAs of the different subunits in a specific ratio (e.g., 1:1 for α and β subunits).

-

Microinjection: Using a microinjection setup, inject 40-50 nL of the cRNA solution into the cytoplasm of each oocyte.[2]

-

Post-injection Incubation: Incubate the injected oocytes in Barth's solution at 16-18°C for 2-7 days to allow for the expression of functional nAChR channels on the oocyte membrane.

Protocol 3: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

-

Solutions:

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4.[8]

-

Agonist Solutions: Prepare stock solutions of acetylcholine (ACh) and this compound hydroxynaphthoate in ND96. Perform serial dilutions to obtain the desired final concentrations for constructing dose-response curves.

-

-

Electrode Preparation: Pull microelectrodes from borosilicate glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

-

Oocyte Placement: Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impaling the Oocyte: Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

-

Recording:

-

Establish a stable baseline current in ND96 solution.

-

Apply ACh or this compound at various concentrations by perfusing the recording chamber.

-

Record the inward currents elicited by the agonist application.

-

Ensure complete washout with ND96 solution between agonist applications to allow for receptor recovery.

-

-

Data Acquisition: Acquire and digitize the current traces using appropriate software.

Data Presentation

The following tables present illustrative quantitative data that could be obtained from these experiments.

Table 1: Illustrative Dose-Response Data for Acetylcholine and this compound on Different nAChR Subtypes.

| nAChR Subtype | Agonist | EC₅₀ (µM) | Hill Slope | n (oocytes) |

| Human α7 | Acetylcholine | 150 ± 12 | 1.2 ± 0.1 | 8 |

| This compound | > 1000 | - | 8 | |

| Human α4β2 | Acetylcholine | 1.2 ± 0.2 | 1.5 ± 0.2 | 10 |

| This compound | 250 ± 35 | 1.1 ± 0.1 | 10 | |

| Nematode (species-specific) | Acetylcholine | 5.5 ± 0.8 | 1.3 ± 0.1 | 9 |

| This compound | 15 ± 2.1 | 1.4 ± 0.2 | 9 |

Data are presented as mean ± SEM. This is illustrative data and does not represent actual experimental results.

Table 2: Illustrative Kinetic Properties of Currents Evoked by EC₅₀ Concentrations of Agonists.

| nAChR Subtype | Agonist | Activation Time (10-90% rise, ms) | Desensitization Rate (τ, s) |

| Human α4β2 | Acetylcholine | 85 ± 10 | 3.5 ± 0.5 |

| This compound | 120 ± 15 | 15.2 ± 2.1 | |

| Nematode (species-specific) | Acetylcholine | 60 ± 8 | 2.8 ± 0.4 |

| This compound | 95 ± 12 | 25.8 ± 3.5 |

Data are presented as mean ± SEM. This is illustrative data and does not represent actual experimental results.

Conclusion

The Xenopus oocyte expression system provides a powerful and reliable method for the detailed pharmacological and biophysical characterization of anthelmintic drugs like this compound. By expressing specific nAChR subtypes, researchers can quantify the potency and selectivity of this compound, investigate its kinetics, and gain insights into the molecular determinants of its action. The protocols outlined in these application notes provide a solid foundation for conducting such studies, which are invaluable for understanding the mechanism of action of existing anthelmintics and for the development of new and improved therapeutic agents.

References

- 1. What is the mechanism of this compound Hydroxynaphthoate? [synapse.patsnap.com]

- 2. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naturally-expressed nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xenopus Oocytes | NMI [nmi.de]

- 5. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xenopus oocytes as a heterologous expression system for plant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Applying the Xenopus Oocyte Expression System to the Analysis of Gap Junction Proteins | Springer Nature Experiments [experiments.springernature.com]

- 8. Synthesis of cRNA for the transport study using Xenopus laevis oocytes. [bio-protocol.org]

Application Notes and Protocols: Two-Electrode Voltage Clamp (TEVC) Recording with Bephenium

For Researchers, Scientists, and Drug Development Professionals

Introduction

The two-electrode voltage clamp (TEVC) technique is a cornerstone of electrophysiological research, enabling the study of ion channels, transporters, and receptors expressed in large cells, most commonly Xenopus laevis oocytes.[1][2] This method utilizes two intracellular microelectrodes—one to measure the membrane potential and the other to inject the current necessary to "clamp" the membrane potential at a desired voltage.[3] By controlling the voltage, researchers can precisely measure the ionic currents flowing through expressed proteins in response to pharmacological agents or changes in voltage.

Bephenium is an anthelmintic drug known to act as a cholinergic agonist.[4] Its mechanism involves activating nicotinic acetylcholine receptors (nAChRs) in the muscle cells of parasitic nematodes, leading to persistent depolarization, spastic paralysis, and expulsion of the worm.[4] Understanding the specific interactions between this compound and its target nAChRs is crucial for developing more effective anthelmintics and for characterizing novel nAChR subtypes. This document provides a detailed protocol for using TEVC to study the effects of this compound on nAChRs heterologously expressed in Xenopus oocytes.

Mechanism of Action: this compound as a Selective nAChR Agonist

This compound selectively targets specific subtypes of nicotinic acetylcholine receptors. Studies on the parasitic nematode Haemonchus contortus have shown that this compound is a potent agonist of a specific levamisole-sensitive nAChR subtype, designated Hco-L-AChR1.[5][6] This receptor is a pentameric ligand-gated ion channel composed of Hco-UNC-29.1, Hco-UNC-38, Hco-UNC-63, and Hco-ACR-8 subunits.[6][7] The binding of this compound to this receptor induces a conformational change that opens the channel pore, allowing an influx of cations (primarily Na⁺ and Ca²⁺), which depolarizes the cell membrane. The Hco-ACR-8 subunit has been identified as critical for this compound sensitivity.[6][7]

Quantitative Data Summary

The following table summarizes the pharmacological effects of this compound and other cholinergic agonists on two distinct subtypes of H. contortus nAChRs expressed in Xenopus oocytes, as determined by TEVC recordings. This data highlights the selectivity of this compound for the Hco-L-AChR1 subtype.

| Compound | Target Receptor Subtype | Subunit Composition | Effect | Potency / Efficacy |

| This compound | Hco-L-AChR1 | Hco-UNC-29.1, Hco-UNC-38, Hco-UNC-63, Hco-ACR-8 | Agonist | Selectively activates this subtype |

| This compound | Hco-L-AChR2 | Hco-UNC-29.1, Hco-UNC-38, Hco-UNC-63 | No Effect | Insensitive to this compound application |

| Levamisole | Hco-L-AChR1 | Hco-UNC-29.1, Hco-UNC-38, Hco-UNC-63, Hco-ACR-8 | Agonist | More sensitive than to Acetylcholine |

| Pyrantel | Hco-L-AChR1 | Hco-UNC-29.1, Hco-UNC-38, Hco-UNC-63, Hco-ACR-8 | Weak Agonist | Weakly responsive |

| Nicotine | Hco-L-AChR1 | Hco-UNC-29.1, Hco-UNC-38, Hco-UNC-63, Hco-ACR-8 | No Effect | Insensitive to nicotine |

| Pyrantel | Hco-L-AChR2 | Hco-UNC-29.1, Hco-UNC-38, Hco-UNC-63 | Agonist | More responsive than to Acetylcholine |

Data synthesized from Charvet et al., Parasitology, 2012.[5][6][7]

Experimental Workflow

The overall process for investigating this compound's effect using TEVC involves several key stages, from oocyte preparation and cRNA injection to electrophysiological recording and data analysis.

Detailed Experimental Protocols

Preparation of Xenopus laevis Oocytes

-

Animal Husbandry : House mature female Xenopus laevis frogs in a dedicated aquatic system.

-

Oocyte Harvesting : Anesthetize a frog by immersion in a 0.15% tricaine solution. Make a small abdominal incision and surgically remove a portion of the ovary. Suture the incision and allow the frog to recover in fresh water.

-

Defolliculation : Place the ovarian lobes in a calcium-free OR-2 solution. Manually separate the lobes into smaller clusters. Incubate the clusters in a collagenase solution (e.g., 2 mg/mL in OR-2) for 60-90 minutes with gentle agitation to remove the follicular layer.

-

Selection and Storage : After digestion, wash the oocytes thoroughly with standard oocyte saline (ND96). Manually select healthy stage V-VI oocytes (characterized by their large size and distinct animal and vegetal poles). Store the oocytes in ND96 supplemented with antibiotics at 16-18°C.

cRNA Preparation and Microinjection

-

Template Preparation : Linearize high-quality plasmid DNA containing the target nAChR subunit cDNAs (e.g., Hco-UNC-29.1, Hco-UNC-38, Hco-UNC-63, Hco-ACR-8) and any necessary ancillary proteins.

-

In Vitro Transcription : Synthesize capped cRNA from the linearized DNA templates using a commercial mMESSAGE mMACHINE™ kit. Purify the resulting cRNA.

-

Microinjection : Mix the cRNAs for the desired subunits in equimolar ratios. Using a nano-injector, inject approximately 50 nL of the cRNA mixture into each selected oocyte.

-

Incubation : Incubate the injected oocytes for 2-7 days at 16-18°C to allow for robust protein expression.

Two-Electrode Voltage Clamp (TEVC) Recording

-

Electrode Preparation : Pull microelectrodes from borosilicate glass capillaries to a resistance of 0.5-2.0 MΩ. Fill the electrodes with a 3 M KCl solution.

-

Setup : Place an oocyte in the recording chamber, which is continuously perfused with ND96 recording solution.

-

Impalement : Under a microscope, carefully impale the oocyte with both the voltage-sensing and current-injecting electrodes.

-

Clamping : Using a TEVC amplifier, clamp the oocyte's membrane potential at a holding potential where the target channels are typically closed (e.g., -60 mV to -80 mV).

-

Data Acquisition :

-

Apply a voltage-step protocol to elicit currents. For ligand-gated channels, this may involve holding at a set potential and observing current changes upon drug application.

-

Record baseline currents in the ND96 solution.

-

Prepare this compound stock solutions and dilute them to the desired final concentrations in the ND96 recording buffer.

-

Apply different concentrations of this compound via the perfusion system, ensuring complete solution exchange.

-

Record the steady-state current at each concentration to determine dose-response relationships.

-

Perform a washout step with ND96 solution between applications to allow for receptor recovery.

-

Data Analysis

-

Measurement : Measure the peak or steady-state current amplitude elicited by each concentration of this compound.

-

Normalization : Normalize the responses to the maximal current elicited by a saturating concentration of a full agonist (e.g., acetylcholine or levamisole) if applicable.

-

Dose-Response Curve : Plot the normalized current against the logarithm of the this compound concentration. Fit the data to the Hill equation to determine the EC₅₀ (half-maximal effective concentration) and the Hill coefficient.

-

I = Iₘₐₓ / (1 + (EC₅₀/[Agonist])ⁿ)

-

Where I is the observed current, Iₘₐₓ is the maximum current, [Agonist] is the concentration of this compound, and n is the Hill coefficient.

-

References

- 1. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 3. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 4. researchgate.net [researchgate.net]

- 5. Selective effect of the anthelmintic this compound on Haemonchus contortus levamisole-sensitive acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective effect of the anthelmintic this compound on Haemonchus contortus levamisole-sensitive acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Bephenium as a Positive Control for B-type Acetylcholine Receptor Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bephenium is an anthelmintic compound that has been identified as a selective activator of a specific subtype of nematode nicotinic acetylcholine receptors (nAChRs), often referred to as B-type AChRs.[1][2][3] This makes it a valuable tool for researchers studying the pharmacology of these receptors, particularly in the context of developing new anthelmintic drugs. These application notes provide detailed protocols for utilizing this compound as a positive control in B-type AChR activation studies, along with relevant quantitative data and signaling pathway information.

Data Presentation

The following table summarizes the quantitative data for this compound's activation of a well-characterized B-type AChR from the parasitic nematode Haemonchus contortus.

| Receptor Subtype | Agonist | EC50 (µM) | Subunit Composition | Experimental System | Reference |

| Hco-L-AChR1 | This compound | 7.7 ± 0.6 | Hco-UNC-29.1, Hco-UNC-38, Hco-UNC-63, Hco-ACR-8 | Xenopus laevis oocytes | [1] |

| Hco-L-AChR1 | Acetylcholine | 5.8 ± 0.5 | Hco-UNC-29.1, Hco-UNC-38, Hco-UNC-63, Hco-ACR-8 | Xenopus laevis oocytes | [1] |

| Hco-L-AChR1 | Levamisole | 6.08 ± 0.3 | Hco-UNC-29.1, Hco-UNC-38, Hco-UNC-63, Hco-ACR-8 | Xenopus laevis oocytes | [1] |

Signaling Pathways

Activation of B-type nAChRs, like other nAChRs, leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+ ions. This influx causes depolarization of the cell membrane, which in muscle cells triggers contraction and can lead to spastic paralysis in nematodes. The increase in intracellular Ca2+ can also initiate downstream signaling cascades.

Experimental Protocols

Two primary methods are presented for assessing B-type AChR activation using this compound as a positive control: a whole-organism phenotypic assay (nematode paralysis assay) and a heterologous expression system for detailed pharmacological characterization (two-electrode voltage clamp in Xenopus oocytes).

Nematode Paralysis Assay

This protocol provides a straightforward method to assess the in-vivo effect of this compound on nematode motility, which is a direct consequence of B-type AChR activation. Caenorhabditis elegans is a suitable model organism for this assay.

Materials:

-

Nematode Growth Medium (NGM) agar plates

-

E. coli OP50 culture

-

This compound hydroxynaphthoate

-

Synchronized population of adult C. elegans

-

M9 buffer

-

Platinum wire worm pick

-

Microscope

Protocol:

-

Preparation of this compound Plates:

-

Prepare NGM agar and cool to 55°C.

-

Dissolve this compound hydroxynaphthoate in a suitable solvent (e.g., DMSO) to make a stock solution.

-

Add the this compound stock solution to the molten NGM to achieve the desired final concentration (e.g., 10 µM, 50 µM, 100 µM). Ensure the final solvent concentration is non-toxic to the worms (typically ≤0.5%).

-

Pour the this compound-containing NGM into petri plates and allow them to solidify.

-

Seed the plates with a lawn of E. coli OP50 and allow it to grow overnight.

-

-

Paralysis Assay:

-

Synchronize a population of C. elegans to the young adult stage.

-

Wash the synchronized worms off their growth plates with M9 buffer and pellet them by gentle centrifugation.

-

Resuspend the worms in a small volume of M9 buffer.

-

Transfer a defined number of worms (e.g., 20-30) to the center of each this compound-containing and control (solvent only) plate.

-

Incubate the plates at a constant temperature (e.g., 20°C).

-

At regular time intervals (e.g., every 30 minutes for 4 hours), score the number of paralyzed worms. A worm is considered paralyzed if it does not move when prodded gently with a platinum wire pick.

-

Calculate the percentage of paralyzed worms at each time point for each concentration of this compound.

-

Expected Results:

A dose-dependent increase in the rate and percentage of paralysis should be observed on the this compound-containing plates compared to the control plates, confirming the activation of nematode nAChRs.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes the expression of nematode B-type AChRs in Xenopus oocytes and their characterization using electrophysiology. This method allows for a detailed pharmacological analysis, including the determination of EC50 values.[1][2]

Materials:

-

Xenopus laevis frogs

-

Collagenase solution

-

Oocyte RingeR's (OR2) solution

-

Modified Barth's Saline (MBS)

-

cRNA for B-type AChR subunits (e.g., H. contortus UNC-29.1, UNC-38, UNC-63, ACR-8)

-

Microinjection setup

-

Two-electrode voltage clamp amplifier and data acquisition system

-

This compound hydroxynaphthoate solutions of varying concentrations

Protocol:

-

Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from a mature female Xenopus laevis.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Wash the defolliculated oocytes thoroughly with OR2 solution.

-

Inject a mixture of the cRNAs encoding the B-type AChR subunits into the cytoplasm of stage V-VI oocytes.

-

Incubate the injected oocytes in MBS at 18°C for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with OR2 solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

Perfuse the oocyte with increasing concentrations of this compound and record the inward current elicited by the activation of the B-type AChRs.

-

Wash the oocyte with OR2 solution between applications to allow for receptor recovery.

-

-

Data Analysis:

-

Measure the peak current amplitude for each this compound concentration.

-

Normalize the current responses to the maximum response.

-

Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the EC50 value.

-

Expected Results:

Application of this compound will elicit a dose-dependent inward current in oocytes expressing the B-type AChRs. The resulting dose-response curve will allow for the precise determination of this compound's potency (EC50) as a positive control for receptor activation.

Conclusion

This compound serves as a specific and potent positive control for the activation of certain subtypes of nematode B-type acetylcholine receptors. The protocols provided herein offer both a whole-organism phenotypic assay and a detailed electrophysiological method to utilize this compound in the study of these important anthelmintic targets. The choice of protocol will depend on the specific research question and the available laboratory infrastructure.

References

- 1. Selective effect of the anthelmintic this compound on Haemonchus contortus levamisole-sensitive acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective effect of the anthelmintic this compound on Haemonchus contortus levamisole-sensitive acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening Assays Incorporating Bephenium

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of bephenium in high-throughput screening (HTS) assays for the discovery of novel anthelmintics. This compound, a cholinergic agonist, serves as an excellent positive control for assays targeting the nicotinic acetylcholine receptors (nAChRs) of parasitic nematodes.

Introduction

This compound is an anthelmintic compound known to be effective against hookworms and ascarids.[1] Its mechanism of action involves the activation of nicotinic acetylcholine receptors (nAChRs) in the muscle cells of nematodes, leading to spastic paralysis and subsequent expulsion of the worm from the host.[1][2] In parasitic nematodes, nAChRs are classified into several subtypes, including L-type (levamisole-sensitive), N-type (nicotine-sensitive), and B-type (this compound-sensitive).[2][3][4] this compound preferentially activates the B-type nAChRs, making it a specific tool for studying this receptor subtype.[3][4][5]

Recent studies have identified a specific levamisole-sensitive AChR subtype in Haemonchus contortus (Hco-L-AChR1) that is also activated by this compound. This receptor is composed of the subunits Hco-UNC-29.1, Hco-UNC-38, Hco-UNC-63, and Hco-ACR-8.[1][6] The selective activation of this receptor by this compound provides a basis for the development of targeted HTS assays.

Data Presentation

The following table summarizes the quantitative data for this compound's activity on the Hco-L-AChR1 receptor subtype of Haemonchus contortus.

| Compound | Target | Assay Type | EC50 (µM) | Reference |

| This compound | Hco-L-AChR1 | Two-electrode voltage clamp (in Xenopus oocytes) | 7.7 ± 0.6 | [1] |

| Acetylcholine | Hco-L-AChR1 | Two-electrode voltage clamp (in Xenopus oocytes) | 5.8 ± 0.5 | [1] |

| Levamisole | Hco-L-AChR1 | Two-electrode voltage clamp (in Xenopus oocytes) | 6.08 ± 0.3 | [1] |

Experimental Protocols

Two primary types of HTS assays are described: a target-based assay using recombinant nAChRs and a phenotypic assay measuring larval motility.

Protocol 1: Target-Based HTS Assay Using Recombinant H. contortus nAChRs

This protocol describes a target-based assay using Xenopus oocytes to express the this compound-sensitive Hco-L-AChR1.

Objective: To identify compounds that modulate the activity of the Hco-L-AChR1 receptor.

Materials:

-

Xenopus laevis oocytes

-

cRNAs for Hco-UNC-29.1, Hco-UNC-38, Hco-UNC-63, and Hco-ACR-8

-

Ancillary protein cRNAs (e.g., RIC-3, UNC-50, UNC-74)

-

Two-electrode voltage clamp setup

-

Recording solution (e.g., ND96)

-

Test compounds and this compound (positive control)

Methodology:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

-

cRNA Injection: Inject the oocytes with a mixture of cRNAs encoding the Hco-L-AChR1 subunits and necessary ancillary proteins. Incubate the injected oocytes for 2-7 days at 16-18°C.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes and clamp the membrane potential at -60 mV.

-

Establish a stable baseline current.

-

-

Compound Application:

-

Apply a known concentration of this compound (e.g., 10 µM) to elicit a control response.

-

Wash the oocyte with recording solution until the current returns to baseline.

-

Apply test compounds at desired concentrations.

-

To test for agonistic activity, apply the test compound alone. To test for antagonistic activity, co-apply the test compound with this compound.

-

-

Data Analysis: Measure the peak current amplitude in response to compound application. Normalize the responses to the control this compound response. Calculate EC50 or IC50 values for active compounds.

Protocol 2: Phenotypic HTS Assay Based on H. contortus Larval Motility

This protocol describes a whole-organism phenotypic assay to screen for compounds that inhibit the motility of H. contortus larvae.

Objective: To identify compounds with anthelmintic activity based on the inhibition of larval motility.

Materials:

-

Haemonchus contortus third-stage larvae (L3)

-

Exsheathment solution (e.g., 0.1% sodium hypochlorite)

-

Culture medium (e.g., Luria Broth)

-

96-well or 384-well microtiter plates

-

Automated motility tracking system

-

Test compounds, this compound (positive control), and DMSO (negative control)

Methodology:

-

Larval Preparation: Harvest H. contortus L3 larvae from fecal cultures. Exsheath the larvae by incubation in exsheathment solution. Wash the exsheathed larvae extensively with culture medium.

-

Assay Plate Preparation:

-